molecular formula C9H15NO2 B1360101 Ethyl 2-cyano-3-methylpentanoate CAS No. 7309-45-7

Ethyl 2-cyano-3-methylpentanoate

Cat. No. B1360101
CAS RN: 7309-45-7
M. Wt: 169.22 g/mol
InChI Key: INPSAVANRKDAJY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylpentanoate is a chemical compound with the molecular formula C9H15NO2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-methylpentanoate consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, but such data is not available in the current resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-cyano-3-methylpentanoate: is utilized in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. The cyano group in the compound acts as a functional handle that can undergo multiple reactions to form diverse heterocyclic structures, which are often found in biologically active molecules .

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for constructing a wide range of organic compounds with potential applications in medicinal chemistry and materials science .

Flavor and Fragrance Industry

In the flavor and fragrance industry, Ethyl 2-cyano-3-methylpentanoate can be used to synthesize esters that impart fruity and floral aromas. These esters are valuable additives in the formulation of perfumes, scented products, and food flavorings .

Polymer Research

The compound’s unique structure makes it a candidate for polymer research. It can be incorporated into monomers that polymerize to form novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Analytical Chemistry

Ethyl 2-cyano-3-methylpentanoate: can be used as a standard in analytical chemistry for calibrating instruments like gas chromatographs. Its well-defined physical and chemical properties make it suitable for use as a reference compound in various analytical methods .

Thermodynamic Studies

The compound is also used in thermodynamic studies to understand the phase behavior and thermal properties of organic compounds. Such studies are essential for designing industrial processes and developing new materials .

Medicinal Chemistry

In medicinal chemistry, Ethyl 2-cyano-3-methylpentanoate may be used to synthesize small molecules that target specific biological pathways. Its cyano group is particularly useful for creating molecules that can interact with enzymes and receptors .

Agricultural Chemistry

Lastly, this compound finds applications in agricultural chemistry for the synthesis of agrochemicals. Its structural flexibility allows for the creation of compounds that can act as pesticides, herbicides, or growth regulators, contributing to crop protection and yield improvement .

properties

IUPAC Name

ethyl 2-cyano-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSAVANRKDAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993845
Record name Ethyl 2-cyano-3-methylpentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-methylpentanoate

CAS RN

7309-45-7
Record name Ethyl 2-cyano-3-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7309-45-7
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Record name Ethyl 2-cyano-3-methylvalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeric acid, ethyl ester
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Record name Valeric acid, ethyl ester
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Record name Ethyl 2-cyano-3-methylpentanoate
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Record name Ethyl 2-cyano-3-methylvalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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